molecular formula C10H9BrN2O B1506446 (3-(2-Bromophenyl)isoxazol-5-YL)methanamine CAS No. 543713-38-8

(3-(2-Bromophenyl)isoxazol-5-YL)methanamine

Cat. No.: B1506446
CAS No.: 543713-38-8
M. Wt: 253.09 g/mol
InChI Key: BWHBJKPBDGQYBH-UHFFFAOYSA-N
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Description

(3-(2-Bromophenyl)isoxazol-5-YL)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an isoxazole ring, a five-membered heterocyclic core known to be a privileged scaffold in the development of bioactive molecules. The 2-bromophenyl substituent at the 3-position and the primary amine functional group at the 5-position make this compound a versatile intermediate for further synthetic modification via various coupling reactions. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules for biological evaluation. The isoxazole pharmacophore is present in compounds that have demonstrated a range of biological activities in scientific studies. For instance, 3,5-disubstituted isoxazoles have been identified as selective inhibitors of viral entry, with one study discovering a lead compound that inhibited Ebola and Marburg glycoprotein-mediated infection of human cells . Subsequent structure-activity relationship (SAR) studies on this isoxazole scaffold led to the development of derivatives with significantly improved antiviral potency, highlighting the value of this core structure in antiviral research . More recently, isoxazole-based small molecules have also been explored as promising candidates for the treatment of Zika virus infections, further underscoring the therapeutic potential of this chemical class . The inherent reactivity of its functional groups allows researchers to explore structure-activity relationships and develop novel chemical probes or potential therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[3-(2-bromophenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHBJKPBDGQYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722205
Record name 1-[3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543713-38-8
Record name 3-(2-Bromophenyl)-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543713-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a compound with a unique isoxazole structure, has garnered attention for its potential biological activities. The presence of bromine and amine functionalities suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • CAS Number : 543713-38-8
  • Molecular Formula : C10H10BrN3O
  • Molecular Weight : 256.11 g/mol

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could interact with various receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Isoxazole derivatives have shown promise in inhibiting bacterial and fungal growth.
  • Anticancer Potential : Some studies suggest that isoxazole compounds can induce apoptosis in cancer cells.

Antimicrobial Activity

A study evaluating the antimicrobial properties of isoxazole derivatives found that compounds with similar structures to this compound exhibited significant antibacterial and antifungal activity. For instance, derivatives showed effective inhibition against strains such as Staphylococcus aureus and Candida albicans .

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A158
Compound B2012
This compoundTBDTBD

Anticancer Studies

In vitro studies have demonstrated that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing varying degrees of effectiveness .

Cell LineIC50 Value (µM)% Cell Viability at 100 µM
MCF-72530%
HeLa3040%

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the bromine atom is believed to enhance lipophilicity and improve interaction with biological targets. Research indicates that the introduction of different substituents on the phenyl ring can significantly alter the compound's potency .

Scientific Research Applications

(3-(2-Bromophenyl)isoxazol-5-YL)methanamine is a chemical compound with a molecular weight of approximately 241.1 g/mol. It features an isoxazole ring substituted with a bromophenyl group and a methanamine moiety. This compound falls under organic compounds and has potential applications in medicinal chemistry because of its structural properties. Studies show that it has potential biological activity, especially regarding neuropharmacology and its effects on serotonin and dopamine pathways.

Potential Applications

This compound has several potential applications:

  • Pharmaceutical Development Its structural characteristics make it a candidate for pharmaceutical development.
  • Neuropharmacology The compound has been investigated for its effects on neurotransmitter systems, particularly those related to serotonin and dopamine pathways. Preliminary findings suggest that it may exhibit activity in these areas.
  • Medicinal Chemistry It has potential applications in medicinal chemistry due to its unique structural properties.

Interaction studies involving this compound focus on its binding affinity and efficacy with various biological targets. Key areas of research include its effects on neurotransmitter systems.

Several compounds share structural similarities with this compound. A comparison highlights its uniqueness based on specific functional groups and biological activity:

Compound NameStructure FeaturesUnique Aspects
2-(4-Bromophenyl)isoquinolineIsoquinoline core with bromine substitutionNeuroactive properties linked to dopamine receptors
4-(2-Bromophenyl)thiazoleThiazole ring with bromine on phenylAntimicrobial activity
5-(2-Bromophenyl)-1H-pyrazolePyrazole ring structurePotential anti-inflammatory effects

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring serves as a prime site for nucleophilic substitution. Reactions typically occur under palladium-catalyzed coupling conditions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acidBiphenyl-substituted isoxazole85–92
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAryl amine-functionalized isoxazole78–88

These reactions retain the isoxazole core while modifying the bromophenyl group for further derivatization .

Reductive Ring-Opening of the Isoxazole Core

Iron-catalyzed reductive cleavage of the N-O bond under optimized conditions produces β-enaminones:

Conditions :

  • Catalyst: FeCl₃ (5–10 mol%)

  • Base: Li₂CO₃

  • Solvent: NMP (N-methylpyrrolidone)

  • Temperature: 150°C

SubstrateProduct (Z-β-enaminone)Yield (%)Reference
5-(tert-butyl)-3-phenylisoxazole(Z)-4-(tert-butyl)-3-phenyl-3-buten-2-one97
5-(4-chlorophenyl)-3-phenylisoxazole(Z)-4-(4-chlorophenyl)-3-phenyl-3-buten-2-one82

This method avoids toxic catalysts like palladium and uses economical iron salts .

Oxidation Reactions

The methanamine group undergoes oxidation to form imine or nitrile derivatives:

Oxidizing AgentConditionsProductSelectivityReference
KMnO₄Acidic aqueous medium5-(2-bromophenyl)isoxazole-5-carboxylic acid70%
H₂O₂Ethanol, 60°C(3-(2-bromophenyl)isoxazol-5-yl)methanimine65%

Oxidation pathways depend on pH and solvent polarity.

Amine Functionalization

The primary amine participates in:

  • Acylation : Reaction with acetyl chloride produces the corresponding acetamide (92% yield).

  • Schiff Base Formation : Condensation with aldehydes yields imines, useful as ligands in coordination chemistry .

Electrophilic Aromatic Substitution

The electron-rich isoxazole ring undergoes nitration and sulfonation:

ReactionReagentsPositionYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°CC-4 of isoxazole58
SulfonationSO₃/H₂SO₄, 50°CC-4 of isoxazole63

Regioselectivity is controlled by the electron-donating methanamine group .

Thermal Decomposition

Pyrolysis at 300°C in inert atmosphere generates:

  • 2-bromostyrene (via C-N bond cleavage)

  • Hydrogen cyanide (from isoxazole ring fragmentation).

Complexation with Metals

The amine and isoxazole N/O atoms coordinate to transition metals:

  • Cu(II) complexes : Exhibited enhanced catalytic activity in oxidation reactions .

  • Fe(III) complexes : Studied for magnetic properties.

Key Mechanistic Insights

  • Reductive Ring-Opening : Proceeds through iron nanoparticle-mediated hydrogenolysis of the N-O bond, followed by keto-enol tautomerization .

  • Suzuki Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway.

  • Oxidation : The amine group is oxidized via a radical intermediate in the presence of peroxides.

Comparison with Similar Compounds

Substituent Position and Halogen Variations

Compound Name Substituent Position Halogen Molecular Formula Key Properties/Applications References
(3-(2-Bromophenyl)isoxazol-5-yl)methanamine 2-Bromophenyl Br C₁₀H₉BrN₂O Amine reactivity; antiviral research
(3-(4-Bromophenyl)isoxazol-5-yl)methanamine 4-Bromophenyl Br C₁₀H₉BrN₂O Improved solubility in polar solvents; used in filoviral inhibitor synthesis
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine 3-Chlorophenyl Cl C₁₀H₉ClN₂O Lower molecular weight; enhanced metabolic stability
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride 4-Fluorophenyl F C₁₀H₁₀FN₂O·HCl Increased lipophilicity; antimycobacterial activity

Key Insights :

  • Halogen type : Fluorine (electron-withdrawing) enhances bioavailability, while chlorine and bromine improve binding affinity to hydrophobic targets .

Heterocyclic Core Modifications

Compound Name Heterocycle Functional Group Molecular Formula Notable Features References
This compound Isoxazole Methanamine C₁₀H₉BrN₂O High thermal stability; synthetic versatility
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 1,2,4-Oxadiazole Methanamine C₉H₉BrClN₃O Enhanced hydrogen-bonding capacity; antiviral lead
[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine 1,2,4-Oxadiazole Methanamine C₉H₈BrN₃O Improved enzymatic resistance; used in kinase inhibitors
5-(2-Bromophenyl)-3H-1,3,4-oxadiazol-2-one 1,3,4-Oxadiazolone Ketone C₈H₅BrN₂O₂ Electrophilic reactivity; protease inhibition

Key Insights :

  • Isoxazole vs.
  • Functional groups : Methanamine derivatives enable covalent binding to targets, while ketones (e.g., oxadiazolone) are prone to nucleophilic attacks .

Functional Group Variations

Compound Name Functional Group Molecular Formula Applications References
This compound Methanamine C₁₀H₉BrN₂O Intermediate for antiretroviral drugs
(3-(2-Bromophenyl)isoxazol-5-yl)methanol Methanol C₁₀H₈BrNO₂ Limited reactivity; used in polymer synthesis
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Ester C₁₂H₁₀BrNO₃ Prodrug candidate; slow hydrolysis
(3-Isopropylisoxazol-5-yl)methanamine Methanamine C₇H₁₂N₂O Reduced steric bulk; CNS drug design

Key Insights :

  • Methanamine vs. methanol: The amine group facilitates salt formation (e.g., hydrochlorides) for enhanced solubility, while the hydroxyl group in methanol derivatives limits reactivity .
  • Ester derivatives : Serve as prodrugs, with slower release profiles compared to amine analogs .

Preparation Methods

Preparation of 2-Bromo-6-Methylbenzaldehyde Intermediate

  • Starting from 2-methylbenzaldehyde, bromination is performed using a brominating reagent (e.g., bromine or N-bromosuccinimide) in a suitable solvent like DMF.
  • The reaction is catalyzed and carried out under nitrogen atmosphere at controlled temperature (0-100 °C) with slow addition of brominating agent over 2 hours.
  • The product, 2-bromo-6-methylbenzaldehyde, is isolated after pH adjustment and solvent removal, with purity confirmed by gas chromatography (<1% residual starting material).

Formation of Isoxazole Ring

  • The 2-bromo-6-methylbenzaldehyde undergoes condensation with hydroxylamine or oxime formation reagents in the presence of acid/base catalysts.
  • Cyclization is induced by introducing ethylene or related reagents, followed by chlorination to yield the dihydroisoxazole intermediate.
  • This step is often performed in an aqueous or mixed solvent system under controlled temperature and pH.

Sulfonylation and Bromination (Optional Functionalization)

  • The dihydroisoxazole intermediate can be further functionalized by sulfonylation using reagents such as methanesulfonyl chloride or methanesulfonic acid, catalyzed by acids like acetic acid or Lewis acids (AlCl3, FeCl3).
  • Subsequent bromination introduces additional bromine atoms on the aromatic ring to achieve the desired substitution pattern.

Introduction of Methanamine Group

  • The nitro or oxime groups on the intermediate are reduced (e.g., catalytic hydrogenation) to amine groups.
  • Amino substituents can be diazotized and replaced or directly converted to methanamine via nucleophilic substitution or reductive amination.
  • Final purification is achieved through extraction, crystallization, or chromatographic techniques.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent(s) Temperature (°C) Time Notes
Bromination of 2-methylbenzaldehyde Brominating agent (Br2), catalyst (e.g., FeCl3) DMF or similar 0–100 2 hours Slow addition under N2 atmosphere
Oxime formation & cyclization Hydroxylamine, acid/base catalysts Water/organic mix Room temp to 50 Several hours pH control critical for yield
Sulfonylation Methanesulfonyl chloride, acetic acid Organic solvent 0–100 ~10 hours Catalyst choice affects sulfonylation rate
Bromination Brominating agent, catalyst Organic solvent Room temp Variable Ensures desired bromine substitution
Reduction to amine Hydrogen gas, Pd/C catalyst Ethanol or similar Room temp to 50 Hours High selectivity for nitro to amine

Research Findings and Yield Data

  • The stepwise synthesis of brominated isoxazoles with methanamine groups typically yields intermediates in 50–80% isolated yields per step, with overall yields depending on purification efficiency and reaction scale.
  • Optimizing base loading (e.g., tripropylamine) and dropwise addition of reagents (e.g., 1-bromoethene-1-sulfonyl fluoride in related syntheses) significantly improves product purity and yield, as demonstrated in analogous isoxazole sulfonyl fluoride syntheses.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and identification of side products.
  • Purification by column chromatography using silica gel and eluents such as ethyl acetate/petroleum ether is standard for isolating pure compound.

Summary Table of Key Intermediates and Reactions

Intermediate/Product Key Reaction Type Reagents/Catalysts Yield Range (%) Reference/Notes
2-Bromo-6-methylbenzaldehyde Bromination Br2, catalyst, DMF >90 Controlled temp, N2 atmosphere
3-(2-Methyl-6-bromo-phenyl)-4,5-dihydroisoxazole Cyclization Hydroxylamine, acid/base 60–75 pH and temp critical
3-(2-Methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole Sulfonylation Methanesulfonyl chloride, acids 50–70 Catalyst and solvent dependent
3-(3-Bromo-2-methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole Bromination Brominating agent, catalyst 60–80 Final aromatic bromination
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine Reduction/amination Pd/C, H2 or reductive amination 50–80 Final step, purification required

Q & A

Q. Tables for Key Data

Property Value/Method Reference
Molecular Weight267.12 g/mol
HPLC Purity≥95% (C18 column, 0.1% TFA in H₂O/MeCN)
Solubility in DMSO50 mg/mL
Stability (4°C, argon)>6 months
Biological Activity Target/IC₅₀ Reference
Dopamine Transporter BindingKi = 8.2 nM (analog data)
α-Synuclein InhibitionIC₅₀ = 12 µM (in vitro)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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